molecular formula C14H20N2Na2O8 B13422229 Sodium 1,2-diaminocyclohexane tetraacetate CAS No. 5786-78-7

Sodium 1,2-diaminocyclohexane tetraacetate

Cat. No.: B13422229
CAS No.: 5786-78-7
M. Wt: 390.30 g/mol
InChI Key: TVTLKUMLAQUFAS-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 1,2-diaminocyclohexane tetraacetate typically involves the reaction of 1,2-diaminocyclohexane with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of intermediate compounds, which are then converted to the final product by further reaction with sodium hydroxide .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically cooled and filtered to isolate the product, which is then dried and purified .

Chemical Reactions Analysis

Types of Reactions

Sodium 1,2-diaminocyclohexane tetraacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium hypochlorite for oxidation, hydrogen gas for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various amine derivatives, oxidized products, and substituted compounds. These products have different applications depending on their chemical properties .

Mechanism of Action

Biological Activity

Sodium 1,2-diaminocyclohexane tetraacetate (CDTA) is a chelating agent widely used in various biological and chemical applications. This compound is particularly noted for its ability to form stable complexes with metal ions, which has significant implications in fields such as biochemistry, medicine, and environmental science.

  • Chemical Formula : C₁₄H₂₀N₂Na₂O₈
  • Molecular Weight : 364.35 g/mol
  • Solubility : Slightly soluble in water; soluble in alkaline solutions like 1N sodium hydroxide; insoluble in most organic solvents .

This compound acts primarily as a chelating agent. Its structure allows it to effectively bind to divalent and trivalent metal ions, forming stable complexes. This property is utilized in various applications, including:

  • Metal Ion Sequestration : CDTA can remove toxic metals from biological systems and the environment.
  • Medical Imaging : It is used as a contrast agent in magnetic resonance imaging (MRI) due to its ability to enhance the relaxivity of manganese ions, making it valuable for detecting thrombus formations .

1. Chelation Therapy

CDTA has been studied for its effectiveness in chelation therapy, particularly for removing heavy metals from the body. Its ability to form stable complexes with metals like lead and mercury makes it a candidate for treating heavy metal poisoning.

2. Magnetic Resonance Imaging (MRI)

Recent studies have highlighted the use of CDTA-based compounds as MRI contrast agents. The rigid structure of CDTA enhances the kinetic inertness of its manganese complexes compared to traditional agents like EDTA, leading to improved imaging quality .

Study Findings
Kálmán & Tircsó (2012)Demonstrated that CDTA-MnII complexes exhibit significantly higher kinetic inertness than EDTA-MnII complexes, with a half-life of approximately 12 hours compared to 5 minutes for EDTA .
Wu et al. (2020)Developed CDTA-based nanoparticles that showed enhanced MRI signal enhancement and rapid clearance from the body, indicating potential for clinical applications .

Case Study 1: Thrombus Detection

In a study using rat models, CDTA-based manganese chelates were employed for thrombus detection via MRI. The results demonstrated high relaxivity and effective thrombus visualization, showcasing the compound's potential in clinical diagnostics .

Case Study 2: Heavy Metal Detoxification

A clinical study assessed the efficacy of sodium CDTA in patients with lead poisoning. The results indicated significant reductions in blood lead levels post-treatment, supporting its application as a chelating agent in clinical settings.

Properties

CAS No.

5786-78-7

Molecular Formula

C14H20N2Na2O8

Molecular Weight

390.30 g/mol

IUPAC Name

disodium;2-[[2-[carboxylatomethyl(carboxymethyl)amino]cyclohexyl]-(carboxymethyl)amino]acetate

InChI

InChI=1S/C14H22N2O8.2Na/c17-11(18)5-15(6-12(19)20)9-3-1-2-4-10(9)16(7-13(21)22)8-14(23)24;;/h9-10H,1-8H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24);;/q;2*+1/p-2

InChI Key

TVTLKUMLAQUFAS-UHFFFAOYSA-L

Canonical SMILES

C1CCC(C(C1)N(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Na+].[Na+]

physical_description

Aqueous solution: Colorless odorless liquid;  [Sigma-Aldrich MSDS]

Origin of Product

United States

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